molecular formula C21H19F3N8O2 B12423135 (R)-Malt1-IN-3

(R)-Malt1-IN-3

Cat. No.: B12423135
M. Wt: 472.4 g/mol
InChI Key: DDGNZGLBMAPNGD-GOSISDBHSA-N
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Description

®-Malt1-IN-3 is a chemical compound known for its potential applications in various scientific fields. It is a selective inhibitor of the MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) protease, which plays a crucial role in the activation of NF-κB signaling pathway. This pathway is significant in immune response regulation and inflammation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Malt1-IN-3 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, reduction, and cyclization. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of ®-Malt1-IN-3 may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, ensuring that the compound is produced in a cost-effective and environmentally friendly manner.

Chemical Reactions Analysis

Types of Reactions

®-Malt1-IN-3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert ®-Malt1-IN-3 into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

®-Malt1-IN-3 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Employed in studies related to cell signaling pathways, particularly the NF-κB pathway.

    Medicine: Investigated for its potential therapeutic applications in treating diseases associated with dysregulated NF-κB signaling, such as certain cancers and inflammatory disorders.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

®-Malt1-IN-3 exerts its effects by selectively inhibiting the MALT1 protease. This inhibition prevents the cleavage of specific substrates involved in the NF-κB signaling pathway, thereby modulating the immune response and reducing inflammation. The molecular targets of ®-Malt1-IN-3 include the active site of the MALT1 protease, and its action involves binding to this site and blocking its enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to ®-Malt1-IN-3 include other MALT1 inhibitors such as MI-2 and MI-3. These compounds share a similar mechanism of action but may differ in their chemical structure, potency, and selectivity.

Uniqueness

®-Malt1-IN-3 is unique due to its high selectivity for the MALT1 protease and its ability to effectively modulate the NF-κB signaling pathway. This selectivity makes it a valuable tool in research and potential therapeutic applications, distinguishing it from other MALT1 inhibitors.

Properties

Molecular Formula

C21H19F3N8O2

Molecular Weight

472.4 g/mol

IUPAC Name

1-[5-cyano-4-[(R)-cyclopropyl(methoxy)methyl]-6-methylpyridin-3-yl]-3-[6-(triazol-2-yl)-5-(trifluoromethyl)pyridin-3-yl]urea

InChI

InChI=1S/C21H19F3N8O2/c1-11-14(8-25)17(18(34-2)12-3-4-12)16(10-26-11)31-20(33)30-13-7-15(21(22,23)24)19(27-9-13)32-28-5-6-29-32/h5-7,9-10,12,18H,3-4H2,1-2H3,(H2,30,31,33)/t18-/m1/s1

InChI Key

DDGNZGLBMAPNGD-GOSISDBHSA-N

Isomeric SMILES

CC1=NC=C(C(=C1C#N)[C@@H](C2CC2)OC)NC(=O)NC3=CC(=C(N=C3)N4N=CC=N4)C(F)(F)F

Canonical SMILES

CC1=NC=C(C(=C1C#N)C(C2CC2)OC)NC(=O)NC3=CC(=C(N=C3)N4N=CC=N4)C(F)(F)F

Origin of Product

United States

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